molecular formula C14H16N2O3 B2696713 3-Pentanamidobenzofuran-2-carboxamide CAS No. 898372-41-3

3-Pentanamidobenzofuran-2-carboxamide

Cat. No. B2696713
CAS RN: 898372-41-3
M. Wt: 260.293
InChI Key: DYEMOHWEPNHYJY-UHFFFAOYSA-N
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Description

Benzofuran-2-carboxamides are a class of organic compounds that contain a benzofuran core, which is a fused ring structure consisting of a benzene ring and a furan ring . The carboxamide group is attached to the 2-position of the benzofuran core . These compounds are known for their wide range of biological activities and are used in the development of various drugs .


Synthesis Analysis

The synthesis of benzofuran-2-carboxamides involves directed C–H arylation and transamidation chemistry . In this process, palladium catalysis is used to install a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The directing group is then cleaved and further diversification of the C3-arylated benzofuran products is achieved through a one-pot, two-step transamidation procedure .


Molecular Structure Analysis

The molecular structure of these compounds is typically analyzed using various spectroscopic methods, including infrared (IR), proton nuclear magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^13C NMR) .


Chemical Reactions Analysis

The chemical reactions involving benzofuran-2-carboxamides typically involve the formation of C–H bonds and the transamidation process . The reactions are highly efficient and modular, making this synthetic strategy attractive for generating structurally diverse collections of benzofuran derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on the specific substituents attached to the benzofuran core. Typically, these properties are analyzed using a variety of techniques, including spectroscopy and elemental analysis .

Scientific Research Applications

  • Poly(ADP-ribose)polymerase-1 Inhibitors :Novel derivatives of benzofuran carboxamide, such as 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide, have been synthesized and evaluated as inhibitors of poly(ADP-ribose)polymerase-1 (PARP-1). These compounds have shown significant potency, with some derivatives demonstrating selective cytotoxicity in BRCA2-deficient cells and providing insights into the development of PARP-1 inhibitors (Patel et al., 2014).

  • Antiallergic Activity :Acidic derivatives of benzofuran compounds have been studied for their potential antiallergic properties. These compounds, including carboxy derivatives, were tested in rat passive cutaneous anaphylaxis assays, showing comparable activity to disodium cromoglycate, a known antiallergic agent (Wade et al., 1983).

  • Synthesis of Biologically Active Heterocyclic Derivatives :Studies on compounds like 2-Aminothiophene-3-carboxamide have led to the synthesis of various biologically active, fused heterocyclic derivatives. These compounds have shown promising antimicrobial activity against bacteria, demonstrating the potential of benzofuran carboxamides in pharmaceutical development (Wardakhan et al., 2005).

  • Catalytic Aminocarbonylation in Medicinal Chemistry :Benzofuran carboxamide derivatives have been utilized in the aminocarbonylation of iodobenzene and iodoalkenes. These reactions are significant in the synthesis of 2-Oxo-carboxamide type derivatives, which are valuable in medicinal chemistry for the development of various pharmacologically active compounds (Müller et al., 2005).

  • DNA-Intercalating Agents for Antitumor Activity :Derivatives like 2-phenylbenzimidazole-4-carboxamides, structurally related to benzofuran carboxamides, have been synthesized and evaluated for their antitumor activity. These compounds, acting as minimal DNA-intercalating agents, have shown moderate in vivo antileukemic effects, suggesting their potential in cancer therapy (Denny et al., 1990).

  • Fluorescence Quenching Studies :Fluorescence quenching studies of benzofuran-3-carboxamide derivatives have provided insights into their potential applications in analytical chemistry and photophysics. These studies are crucial for understanding the interactions and mechanisms of fluorescence quenching, which have implications in various scientific fields (Patil et al., 2013).

  • Src/Abl Kinase Inhibitors for Cancer Therapy :Research on substituted benzofuran-5-carboxamides has led to the development of potent Src/Abl kinase inhibitors, exhibiting significant antiproliferative activity against various tumor cell lines. These compounds have shown potential as therapeutic agents for chronic myelogenous leukemia and other oncology indications (Lombardo et al., 2004).

Mechanism of Action

While the specific mechanism of action for “3-Pentanamidobenzofuran-2-carboxamide” is not known, similar compounds, such as indole derivatives, have been shown to exhibit unique inhibitory properties due to the presence of a carboxamide moiety at certain positions . This moiety can form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity .

Safety and Hazards

The safety and hazards associated with these compounds can vary widely depending on their specific structure and properties. It’s important to refer to the relevant Safety Data Sheets (SDS) for specific information .

Future Directions

Given the vast number of applications of benzofuran-based drugs in medicine, there is considerable interest in developing novel synthetic methodologies to create new kinds of benzofuran derivatives . Future research may focus on improving the efficiency of these synthetic strategies and exploring the biological activities of the resulting compounds .

properties

IUPAC Name

3-(pentanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-2-3-8-11(17)16-12-9-6-4-5-7-10(9)19-13(12)14(15)18/h4-7H,2-3,8H2,1H3,(H2,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYEMOHWEPNHYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pentanamidobenzofuran-2-carboxamide

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